Hexanoic acid, 3,6-diamino-6-oxo-, (3S)-
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Overview
Description
Preparation Methods
The synthesis of Hexanoic acid, 3,6-diamino-6-oxo-, (3S)- involves several steps. One common method is the reaction of hexanoic acid with appropriate reagents to introduce the amino groups at the desired positions. The reaction conditions typically involve the use of protecting groups to ensure selective functionalization. Industrial production methods may involve more efficient catalytic processes to achieve higher yields and purity .
Chemical Reactions Analysis
Hexanoic acid, 3,6-diamino-6-oxo-, (3S)- undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to convert the oxo group to a hydroxyl group.
Substitution: This reaction can be used to replace one of the amino groups with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Hexanoic acid, 3,6-diamino-6-oxo-, (3S)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of Hexanoic acid, 3,6-diamino-6-oxo-, (3S)- involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, participate in metabolic reactions, and influence cellular processes. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Hexanoic acid, 3,6-diamino-6-oxo-, (3S)- can be compared with other similar compounds such as:
Hexanoic acid, 6-amino-6-oxo-, methyl ester: This compound has a similar structure but with a methyl ester group instead of an amino group.
Hexanoic acid, 6,6’- (1,6-hexanediyldiimino)bis [6-oxo-]: This compound has a similar backbone but with different functional groups. The uniqueness of Hexanoic acid, 3,6-diamino-6-oxo-, (3S)- lies in its specific configuration and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3,6-diamino-6-oxohexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c7-4(3-6(10)11)1-2-5(8)9/h4H,1-3,7H2,(H2,8,9)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNSGZOFDGAHTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(CC(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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